molecular formula C9H12BFO3 B591564 (2-Fluoro-4-isopropoxyphenyl)boronic acid CAS No. 586389-90-4

(2-Fluoro-4-isopropoxyphenyl)boronic acid

Cat. No.: B591564
CAS No.: 586389-90-4
M. Wt: 198
InChI Key: UFYDUWGUTFJYHC-UHFFFAOYSA-N
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Description

(2-Fluoro-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group at the 2-position and an isopropoxy group at the 4-position. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Boronic acid-based compounds, including “(2-Fluoro-4-isopropoxyphenyl)boronic acid”, have been well developed as sensors to recognize carbohydrates or other substances . They have also been used to fabricate a variety of fluorescent sensors . This suggests that “this compound” could potentially be used in the development of new sensors or other novel applications in the future.

Mechanism of Action

Target of Action

The primary target of (2-Fluoro-4-isopropoxyphenyl)boronic acid is the palladium (II) complex in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, such as this compound, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, which can have various effects depending on the specific context of the reaction.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the compound is typically stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, the Suzuki-Miyaura reaction conditions are exceptionally mild and functional group tolerant , which means the compound can perform effectively in a variety of chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-isopropoxyphenyl)boronic acid typically involves the reaction of 2-fluoro-4-isopropoxyphenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-isopropoxyphenyl)boronic acid is unique due to the presence of both fluoro and isopropoxy substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(2-fluoro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYDUWGUTFJYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720962
Record name {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586389-90-4
Record name {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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